

4-(3-Bromopropoxy)benzaldehyde chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-(3-Bromopropoxy)benzaldehyde**

Cat. No.: **B106765**

[Get Quote](#)

An In-depth Technical Guide to **4-(3-Bromopropoxy)benzaldehyde**: Synthesis, Properties, and Applications

Abstract

4-(3-Bromopropoxy)benzaldehyde is a bifunctional aromatic compound of significant utility in synthetic organic chemistry. Possessing both a reactive aldehyde and a versatile alkyl bromide, it serves as a crucial intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, details its primary synthetic route via the Williamson ether synthesis with mechanistic insights, explores its key chemical transformations, and discusses its applications in drug discovery and materials science. Safety protocols and detailed experimental procedures are included to provide a practical resource for researchers, scientists, and drug development professionals.

Introduction and Core Attributes

4-(3-Bromopropoxy)benzaldehyde, with CAS Number 17954-81-3, is a crystalline solid that represents a class of valuable molecular linkers.^{[1][2]} Its structure uniquely combines two key functional groups:

- An Aldehyde Group: Attached to the aromatic ring, this group is a gateway for a multitude of classic organic reactions, including oxidation, reduction, imine formation, and carbon-carbon bond-forming reactions.^[3] The aldehyde's reactivity is moderated by the electron-donating nature of the para-alkoxy substituent.

- A Primary Alkyl Bromide: At the terminus of a three-carbon alkoxy chain, the bromo group is an excellent leaving group, making this position highly susceptible to nucleophilic substitution (S_N2) reactions.^[4] This allows for the straightforward introduction of a wide array of functional moieties.

This dual functionality makes **4-(3-Bromopropoxy)benzaldehyde** an ideal building block for synthesizing molecules where a substituted benzaldehyde pharmacophore is tethered to another molecular entity via a flexible propyl linker. Its application is particularly prevalent in the development of novel therapeutic agents and functional materials.^{[5][6]}

Physicochemical and Spectroscopic Profile

The unambiguous identification and characterization of **4-(3-Bromopropoxy)benzaldehyde** are critical for its effective use. Its properties are well-documented and summarized below.

Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	4-(3-bromopropoxy)benzaldehyde	[2]
CAS Number	17954-81-3	[1][2]
Molecular Formula	C ₁₀ H ₁₁ BrO ₂	[7]
Molecular Weight	243.10 g/mol	[2][7]
Appearance	White to off-white crystalline solid	
Melting Point	55 - 58 °C	
InChI Key	XQCCNZFHLCQXEP-UHFFFAOYSA-N	[2][8]

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural confirmation of the molecule.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by several key absorption bands. A strong, sharp peak is expected around $1700\text{-}1685\text{ cm}^{-1}$, indicative of the C=O stretching vibration of the aromatic aldehyde.[9][10] The C-H stretching of the aldehyde proton typically appears as a pair of bands between $2850\text{-}2750\text{ cm}^{-1}$.[9] Aromatic C=C stretching vibrations are observed in the $1600\text{-}1450\text{ cm}^{-1}$ region, while the prominent C-O-C stretching of the ether linkage appears around 1250 cm^{-1} and 1050 cm^{-1} .
- ^1H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the molecule's hydrogen environments.
 - Aldehyde Proton (CHO): A singlet at $\sim 9.8\text{-}10.0\text{ ppm}$.[9]
 - Aromatic Protons: Two doublets in the aromatic region ($\sim 6.9\text{-}7.8\text{ ppm}$), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde will be further downfield than those ortho to the ether.
 - Propoxy Chain Protons: Three distinct multiplets for the $-\text{OCH}_2\text{CH}_2\text{CH}_2\text{Br}$ chain. The protons adjacent to the oxygen ($-\text{OCH}_2-$) appear around $4.1\text{-}4.2\text{ ppm}$ (triplet). The protons adjacent to the bromine ($-\text{CH}_2\text{Br}$) are found at $\sim 3.5\text{-}3.6\text{ ppm}$ (triplet). The central methylene protons ($-\text{CH}_2-$) appear as a multiplet (quintet or pentet) around $2.2\text{-}2.4\text{ ppm}$.
- ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum confirms the carbon skeleton.
 - Carbonyl Carbon (C=O): A distinct peak downfield, typically $\sim 191\text{ ppm}$.[11]
 - Aromatic Carbons: Four signals in the aromatic region ($\sim 115\text{-}164\text{ ppm}$). The carbon attached to the oxygen (C-O) and the carbon of the aldehyde group (C-CHO) will be the most deshielded.
 - Propoxy Chain Carbons: Three signals in the aliphatic region: $\sim 65\text{-}68\text{ ppm}$ ($-\text{OCH}_2$), $\sim 30\text{-}33\text{ ppm}$ ($-\text{CH}_2-$), and $\sim 30\text{-}32\text{ ppm}$ ($-\text{CH}_2\text{Br}$).
- Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine. The two major isotopes of bromine, ^{79}Br and ^{81}Br , have nearly equal natural abundance, resulting in two peaks of similar intensity at $\text{m/z} = 242$ and $\text{m/z} = 244$ ($[\text{M}]^+$ and $[\text{M}+2]^+$).[12]

Synthesis and Mechanistic Considerations

The most reliable and widely adopted method for preparing **4-(3-Bromopropoxy)benzaldehyde** is the Williamson Ether Synthesis.[4][13] This venerable reaction provides an efficient pathway by forming the ether linkage through an S_N2 mechanism.

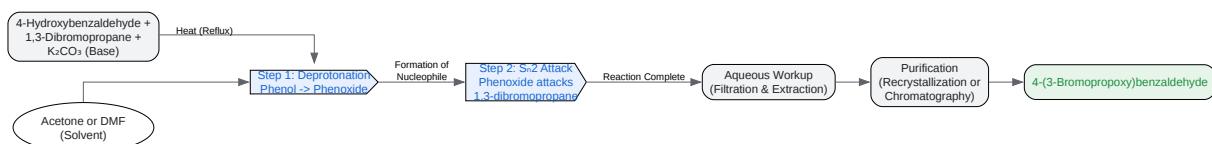
Retrosynthetic Analysis and Reaction Rationale

The synthesis involves the reaction between 4-hydroxybenzaldehyde and a three-carbon electrophile. The logical choice of reagents is 4-hydroxybenzaldehyde and 1,3-dibromopropane.

- Causality of Reagent Choice: The key to this synthesis is the S_N2 reaction between a nucleophilic phenoxide and an electrophilic primary alkyl halide.[14] The alternative pathway—using a brominated aromatic ring and 3-hydroxypropyl bromide—is not feasible because S_N2 reactions do not occur at sp^2 -hybridized carbons of an aryl halide.[4] The Williamson synthesis works best with unhindered primary alkyl halides to minimize the competing E2 elimination reaction, making 1,3-dibromopropane an ideal electrophile.[13][14]

Experimental Workflow and Mechanism

The synthesis proceeds in two conceptual steps: deprotonation of the phenol followed by nucleophilic attack.



[Click to download full resolution via product page](#)

Caption: Workflow for the Williamson Ether Synthesis of **4-(3-Bromopropoxy)benzaldehyde**.

Mechanism:

- Deprotonation: The base (commonly potassium carbonate) deprotonates the acidic hydroxyl group of 4-hydroxybenzaldehyde to generate a potent potassium phenoxide nucleophile.[15]
- Nucleophilic Substitution: The resulting phenoxide ion attacks one of the primary carbons of 1,3-dibromopropane in a classic S_N2 displacement, expelling a bromide ion and forming the ether bond. Using an excess of 1,3-dibromopropane minimizes the formation of the bis-ether byproduct.

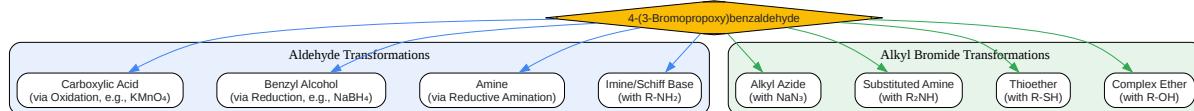
Detailed Laboratory Protocol

This protocol is a representative procedure for the synthesis.

- Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a suitable solvent such as acetone or DMF.
- Reagent Addition: Add 1,3-dibromopropane (1.5-2.0 eq) to the stirred suspension.
- Reaction: Heat the mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with the solvent.
- Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography on silica gel.

Chemical Reactivity and Synthetic Utility

The value of **4-(3-Bromopropoxy)benzaldehyde** lies in its ability to undergo selective transformations at either of its two functional groups.



[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **4-(3-Bromopropoxy)benzaldehyde**.

Transformations of the Aldehyde Group

- Oxidation: The aldehyde can be readily oxidized to the corresponding 4-(3-bromopropoxy)benzoic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
- Reduction: Selective reduction to the corresponding benzyl alcohol is cleanly achieved with mild reducing agents such as sodium borohydride (NaBH₄), leaving the alkyl bromide intact.
- Reductive Amination: This powerful transformation involves the initial formation of an imine with a primary or secondary amine, followed by in-situ reduction (e.g., with sodium cyanoborohydride) to yield a secondary or tertiary amine, respectively.
- Condensation Reactions: The aldehyde readily condenses with primary amines to form Schiff bases (imines) or with compounds containing active methylene groups (e.g., malonates) in Knoevenagel or Claisen-Schmidt condensations.[\[16\]](#)[\[17\]](#)

Transformations of the Alkyl Bromide Group

The primary alkyl bromide is an excellent electrophile for S_N2 reactions.

- Nucleophilic Substitution: A vast range of nucleophiles can be used to displace the bromide, including:

- Azides (e.g., NaN_3): To form an alkyl azide, which can be subsequently reduced to a primary amine.
- Amines and Anilines: To generate secondary or tertiary amines.
- Thiols (R-SH): To create thioethers.
- Alkoxides (R-O^-): To form more complex, unsymmetrical ethers.
- Cyanide (NaCN): To extend the carbon chain and introduce a nitrile group.

Applications in Research and Drug Development

The synthetic versatility of **4-(3-Bromopropoxy)benzaldehyde** makes it a valuable tool in several scientific domains.

- Medicinal Chemistry: It is frequently employed as a linker to synthesize bifunctional molecules. For example, the benzaldehyde moiety can be part of a pharmacophore that inhibits a specific enzyme, while the alkyl bromide end is used to attach a second functional unit, such as a fluorescent tag, a solubilizing group, or another bioactive component to create a hybrid drug.^{[5][18]}
- Materials Science: The molecule can be used to functionalize surfaces or polymers. The aldehyde can be anchored to a substrate, leaving the bromo-terminated chain available for further modification, or vice-versa. This is useful in creating materials with tailored chemical or physical properties.
- Combinatorial Chemistry: As a bifunctional building block, it is ideal for generating libraries of related compounds for high-throughput screening. By reacting the aldehyde with a set of amines and the bromide with a set of nucleophiles, a large matrix of diverse products can be synthesized efficiently.

Safety, Handling, and Storage

As with any reactive chemical, proper safety precautions are essential when handling **4-(3-Bromopropoxy)benzaldehyde**.

- Hazard Identification: This compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[19] It may also cause an allergic skin reaction.
- Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Avoid creating and inhaling dust.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][20] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][20]
- First Aid: In case of contact, rinse skin or eyes with plenty of water.[19][20] If inhaled, move to fresh air.[19] If swallowed, rinse mouth with water and seek immediate medical attention.

Conclusion

4-(3-Bromopropoxy)benzaldehyde is a cornerstone intermediate in modern organic synthesis. Its value is derived from the strategic placement of two distinct and highly reactive functional groups within a single, stable molecular framework. The ability to selectively manipulate either the aldehyde or the alkyl bromide provides chemists with a powerful tool for the logical and efficient construction of complex molecules. From its straightforward synthesis via the Williamson ether reaction to its widespread application as a molecular linker in drug discovery and materials science, **4-(3-Bromopropoxy)benzaldehyde** will continue to be a compound of high interest to the scientific community.

References

- PubChem. (n.d.). 4-(3-Bromopropoxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chem-Station. (2014). Williamson Ether Synthesis.
- PubChem. (n.d.). Benzene, (3-bromopropoxy)-. National Center for Biotechnology Information.
- University of Calgary. (n.d.). Ch16: ROH + R' X -> ROR' (Williamson).
- Chemistry LibreTexts. (2020). The Williamson Ether Synthesis.
- Durham Tech. (n.d.). Safety Data Sheet - Benzaldehyde.
- Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Example 7.

- PubChem. (n.d.). 1-(Benzylxy)-4-(3-bromopropoxy)benzene. National Center for Biotechnology Information.
- PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.
- PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde.
- NIST. (n.d.). Benzene, (3-bromopropoxy)-. NIST Chemistry WebBook.
- PubMed. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer.
- National Institutes of Health. (n.d.). 4-(Benzylxy)benzaldehyde. PMC.
- MDPI. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Gauth. (n.d.). Solved: Benzaldehyde ir spectrum.
- OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives.
- Google Patents. (n.d.). US4036887A - Preparation of 3-bromobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-(3-BROMOPROPOXY)BENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 2. 4-(3-Bromopropoxy)benzaldehyde | 17954-81-3 [sigmaaldrich.com]
- 3. Benzaldehyde | 100-52-7 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buy 3-(3-Bromopropoxy)-4-(difluoromethoxy)benzaldehyde | 1422361-81-6 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Benzaldehyde, 4-(3-bromopropoxy)- | CymitQuimica [cymitquimica.com]
- 8. 4-(3-Bromopropoxy)benzaldehyde | 17954-81-3 [sigmaaldrich.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. gauthmath.com [gauthmath.com]

- 11. rsc.org [rsc.org]
- 12. Benzene, (3-bromopropoxy)- [webbook.nist.gov]
- 13. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. prepchem.com [prepchem.com]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 17. oiccpress.com [oiccpress.com]
- 18. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3 ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
- 20. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [4-(3-Bromopropoxy)benzaldehyde chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106765#4-3-bromopropoxy-benzaldehyde-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com